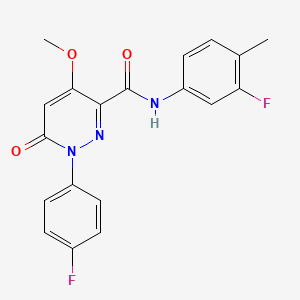

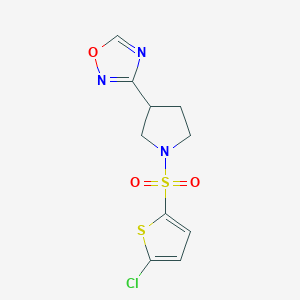

![molecular formula C13H11F3N2OS B2667979 5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one CAS No. 898441-81-1](/img/structure/B2667979.png)

5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylated compounds, such as the one you mentioned, are often used in medicinal chemistry due to their unique properties . They can improve the metabolic stability and lipophilicity of drug molecules, which can enhance their bioavailability .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The trifluoromethyl group is attached to the phenyl ring, which is then attached to the pyrazole ring .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the trifluoromethyl group. For example, the trifluoromethyl group can participate in various reactions, such as nucleophilic substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, they can be solids or liquids at room temperature, and their solubility in water can vary .Scientific Research Applications

Structural and Molecular Analysis

A Dimeric Layered Structure of Pyrazolopyrimidine Compound

Research on compounds structurally similar to 5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one has contributed to the understanding of molecular structures and interactions. For instance, a study on 6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one revealed a layered structure due to intermolecular hydrogen bonding and arene-arene interactions, highlighting the importance of such analyses in understanding compound behavior (Avasthi et al., 2002).

Synthesis and Chemical Transformations

Synthesis of Pyrimidinones and Their Derivatives

The synthesis and transformation of pyrimidinones and their derivatives have been explored for various applications, including the development of new pharmaceuticals and materials. For example, studies on the synthesis of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and its derivatives have provided insights into polymorphism and molecular interactions, offering potential pathways for creating compounds with desired properties (Glidewell et al., 2003).

Biological and Pharmacological Activities

Inhibition of NF-κB and AP-1 Gene Expression

Research on pyrimidine derivatives, such as N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, has indicated their potential as inhibitors of NF-κB and AP-1 transcription factors. These findings suggest applications in treating diseases where these transcription factors play a critical role, thus highlighting the therapeutic potential of pyrimidine derivatives (Palanki et al., 2000).

COX-2 Inhibition for Anti-inflammatory Applications

Pyrimidine-based compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme targeted for its role in inflammation and pain. Such research underscores the potential of pyrimidine derivatives in developing new anti-inflammatory drugs with favorable pharmacokinetic profiles (Swarbrick et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2OS/c1-8-6-17-12(19)18-11(8)20-7-9-2-4-10(5-3-9)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLLUHMOEFABJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2667904.png)

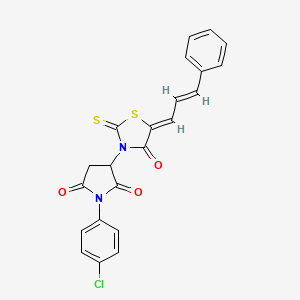

![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2667907.png)

![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)

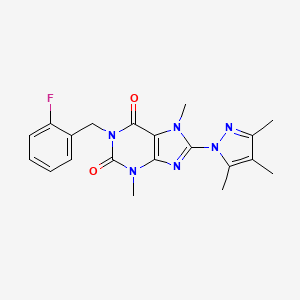

![2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2667909.png)

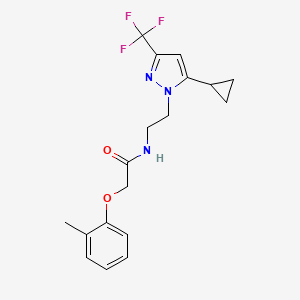

![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)

![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)